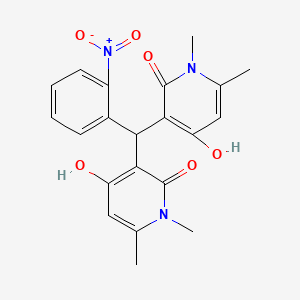
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic derivative known for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N3O8 with a molecular weight of approximately 485.45 g/mol. The structure features two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moieties linked by a 2-nitrophenylmethylene group. This structural arrangement is significant for its biological activity.
Antioxidant Activity
Research indicates that the compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from hydroxyl groups present in the structure, effectively neutralizing reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, the compound displayed significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 μg/mL, indicating moderate antibacterial potency .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for reducing inflammation in various disease models .
The biological activities of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups facilitate the donation of electrons or protons to free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Membrane Permeability : The lipophilic nature of the compound aids in penetrating cellular membranes, enhancing its bioavailability and efficacy.
Study 1: Antioxidant and Antimicrobial Evaluation
A comprehensive study evaluated the antioxidant and antimicrobial properties of various derivatives of bis-pyridinones, including our compound. Results showed that modifications to the nitrophenyl group significantly affected both activities, with optimal structures yielding higher efficacy against microbial strains and better antioxidant capacity .
Study 2: Anti-inflammatory Mechanism
In a recent experimental model using murine macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers when compared to control groups. This study provided insights into the signaling pathways involved, particularly focusing on NF-kB inhibition as a primary mechanism .
Data Summary
| Property | Result |
|---|---|
| Molecular Formula | C27H23N3O8 |
| Molecular Weight | 485.45 g/mol |
| Antioxidant Activity | Significant free radical scavenging |
| Antimicrobial Activity | MIC: 50-100 μg/mL against specific bacteria |
| Anti-inflammatory Activity | Reduced TNF-α and IL-6 levels |
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-7-5-6-8-14(13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENPJDXPVZNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














